molecular formula C14H22N2 B6142596 {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926238-53-1

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B6142596
CAS No.: 926238-53-1
M. Wt: 218.34 g/mol
InChI Key: ISQZMUGCUSTZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar compounds to {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine include other piperidine derivatives and phenylmethanamine analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, compounds like 4-(2-methylpiperidin-1-yl)benzonitrile and 4-(2-methylpiperidin-1-yl)benzaldehyde are structurally related but exhibit different reactivity and applications .

Properties

IUPAC Name

[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZMUGCUSTZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.